4-O-Demethylkadsurenin D
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Overview
Description
4-O-Demethylkadsurenin D is a natural product that belongs to the lignan family. It is primarily found in the leaves of Magnolia ovata.
Scientific Research Applications
4-O-Demethylkadsurenin D has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignans and their derivatives.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylkadsurenin D typically involves the extraction from natural sources such as Magnolia ovata. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods: large-scale extraction and purification techniques similar to those used in laboratory settings can be employed to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: 4-O-Demethylkadsurenin D undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Mechanism of Action
The mechanism of action of 4-O-Demethylkadsurenin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in regulating cellular redox balance and inflammatory responses .
Comparison with Similar Compounds
- 4-O-Demethylisokadsurenin D
- Kadsurenin D
- Isokadsurenin D
- Denudadione C
- Denudanolide A
- 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione
- Futoenone
- Maglifloenone
Comparison: 4-O-Demethylkadsurenin D is unique due to its specific structural features and biological activities. Compared to its analogs, it has distinct chemical properties that make it suitable for specific research applications. For instance, its higher solubility in organic solvents like chloroform and dichloromethane makes it easier to work with in various experimental setups .
Properties
IUPAC Name |
(1S,5S,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDGHCWVZXPFP-GLRCHQFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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